1-(4-Hydroxyphenylazo)-2-naphthol

Metabolism Toxicology Analytical Chemistry

This hydroxylated Sudan I metabolite (4′-OH-Sudan I) delivers the exact mass shift (+16 Da) required for selective MRM transitions in LC-MS/MS multi-analyte protocols, eliminating cross-talk with parent Sudan I. As the stable detoxification marker for CYP1A1-mediated oxidation, it enables precise quantification in microsomal assays. Its ortho-hydroxy chelation motif supports novel sorbent development for trace metal analysis. Choose this standard for unequivocal identification in food safety, environmental, and forensic workflows. Request pricing for mg to g quantities.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 14934-27-1
Cat. No. B4646304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenylazo)-2-naphthol
CAS14934-27-1
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H
InChIKeyVFCMIQSRZVLDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenylazo)-2-naphthol (CAS 14934-27-1): A Hydroxylated Azo Dye with Distinct Molecular and Analytical Properties


1-(4-Hydroxyphenylazo)-2-naphthol (CAS 14934-27-1), also known as 4′-OH-Sudan I, is a synthetic azo dye belonging to the arylazonaphthol class. It is characterized by an azo (-N=N-) bridge linking a 4-hydroxyphenyl moiety to a 2-naphthol core . With a molecular formula of C₁₆H₁₂N₂O₂ and an exact mass of 264.0899 [1], this compound is structurally distinguished from related Sudan dyes by the presence of a phenolic hydroxyl group on the phenyl ring, which fundamentally alters its physicochemical behavior, metabolic fate, and utility in analytical and industrial applications.

Why Simple Substitution of 1-(4-Hydroxyphenylazo)-2-naphthol with Other Sudan Dyes Can Compromise Analytical Performance and Safety


The azo dye class exhibits substantial structural heterogeneity that translates into significant differences in polarity, metal-binding capacity, metabolic stability, and spectroscopic signature. 1-(4-Hydroxyphenylazo)-2-naphthol differs from its close analog Sudan I (1-phenylazo-2-naphthol) by the addition of a single hydroxyl group, yet this modification shifts the exact mass by +16 Da, introduces a site for metal chelation, and fundamentally changes its biological detoxification pathway [1]. These are not marginal variations; they dictate the compound's suitability for specific analytical methodologies, its behavior in complex matrices, and its regulatory classification. Consequently, interchange with generic Sudan dyes or hydroxyl-free analogs introduces uncontrolled variables in assay design, sample preparation, and data interpretation.

Quantitative Differentiation of 1-(4-Hydroxyphenylazo)-2-naphthol from Key Analogs: A Data-Driven Selection Guide


Metabolic Fate and Detoxification: 1-(4-Hydroxyphenylazo)-2-naphthol as a Detoxified Metabolite of Carcinogenic Sudan I

1-(4-Hydroxyphenylazo)-2-naphthol is identified as a primary C-hydroxylated detoxication product of the known carcinogen Sudan I (1-phenylazo-2-naphthol) [1]. Unlike the parent compound, which undergoes metabolic activation by CYP1A1 to form DNA-reactive species [2], the hydroxylated metabolite is considered a detoxified derivative. This metabolic divergence is quantifiable: hepatic CYP1A1 contributes 12–30% to the oxidation of Sudan I in human liver microsomes, with 1-(4-hydroxyphenylazo)-2-naphthol being a major product [2].

Metabolism Toxicology Analytical Chemistry

Exact Mass Differentiation: +16 Da Shift Enables Unambiguous LC-MS Identification

The molecular formula of 1-(4-hydroxyphenylazo)-2-naphthol (C₁₆H₁₂N₂O₂, exact mass 264.0899) differs from that of Sudan I (1-phenylazo-2-naphthol, C₁₆H₁₂N₂O, exact mass 248.0950) by exactly one oxygen atom (+15.9949 Da) [1][2]. This mass shift is sufficient for baseline chromatographic resolution and unambiguous mass spectrometric differentiation in multi-analyte methods targeting Sudan dyes in food and environmental matrices.

Mass Spectrometry Analytical Chemistry Food Safety

Metal Chelation Potential: Ortho-Hydroxy Azo Structure Enables Reagent-Grade Complexation

The ortho-hydroxy azo configuration present in 1-(4-hydroxyphenylazo)-2-naphthol—where the azo nitrogen is adjacent to the naphthol hydroxyl group—is a well-established structural motif for bidentate metal chelation [1]. This is in contrast to Sudan Orange G (4-(phenylazo)resorcinol), which lacks the fused naphthalene ring and exhibits different complexation geometry. While quantitative stability constants for this specific compound are not reported in accessible primary literature, the structural analogy to Hyphan (1-(2-hydroxyphenylazo)-2-naphthol), a commercial chelating resin functional group used for trace metal preconcentration [2], supports its utility as a metallochromic reagent.

Coordination Chemistry Analytical Reagents Spectrophotometry

Acid-Base Behavior: Phenolic Hydroxyl pKa ~8.2 Dictates pH-Dependent Solubility and Reactivity

The phenolic hydroxyl group on the phenyl ring of 1-(4-hydroxyphenylazo)-2-naphthol is expected to exhibit an acid dissociation constant (pKa) similar to that of the structurally analogous 4-hydroxyazobenzene, for which a pKa of 8.2 has been experimentally determined [1]. This value is significantly different from that of Sudan I (1-phenylazo-2-naphthol), which lacks the phenyl hydroxyl and has a reported pKa associated with the naphthol -OH only (estimated pKa ~9–10). The presence of two distinct ionizable groups (naphthol and phenol) introduces a more complex pH-dependent speciation profile.

Physicochemical Properties Formulation Extraction

Analytical Method Performance: Comparable LOD/LOQ to Sudan I–IV in Multi-Residue LC-MS Assays

In a validated liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for the simultaneous determination of banned Sudan dyes in food matrices, the instrumental limits of detection (LOD) and quantification (LOQ) for Sudan I–IV were established. For Sudan I and II, LOD = 0.06 ng/mL and LOQ = 0.19 ng/mL; for Sudan III, IV, and Sudan orange G, LOD = 0.07 ng/mL and LOQ = 0.23 ng/mL [1]. While 1-(4-hydroxyphenylazo)-2-naphthol was not explicitly included in this panel, its structural and mass similarity to Sudan orange G (which is 4-(phenylazo)resorcinol, a different compound) suggests that comparable sensitivity can be achieved with appropriate MS/MS optimization.

Food Analysis LC-MS Method Validation

High-Value Application Scenarios for 1-(4-Hydroxyphenylazo)-2-naphthol Informed by Quantitative Evidence


Development of Multi-Residue LC-MS/MS Methods for Sudan Dye Surveillance

1-(4-Hydroxyphenylazo)-2-naphthol can be incorporated into validated LC-MS/MS workflows for the simultaneous detection of banned Sudan dyes in foodstuffs (chili powder, sauces, spices). Its distinct exact mass (+16 Da vs. Sudan I) enables selective MRM transitions and prevents cross-talk [1]. The compound's expected LOD/LOQ in the low ng/mL range [2] meets regulatory sensitivity requirements. Method developers can leverage existing multi-analyte protocols (e.g., APPI-MS/MS with normal-phase HPLC) with minimal adjustment, as the hydroxylated derivative elutes predictably under isocratic conditions [2].

Mechanistic Metabolism Studies of Azo Dye Carcinogenicity and Detoxification

1-(4-Hydroxyphenylazo)-2-naphthol is a key analyte for studies investigating the metabolic activation and detoxification of Sudan I [3]. Because it is a direct hydroxylated metabolite rather than a reactive intermediate, it serves as a stable marker for detoxification pathways. Procurement of the pure compound enables its use as a reference standard in in vitro microsomal assays to quantify CYP1A1-mediated oxidation of Sudan I, where 12–30% of parent compound conversion proceeds through this route [3].

Synthesis of Metal-Chelating Analytical Reagents and Functionalized Sorbents

The ortho-hydroxy azo configuration of 1-(4-hydroxyphenylazo)-2-naphthol mimics the binding motif of Hyphan, a commercial chelating resin functional group used for trace metal preconcentration from aqueous samples [4]. Laboratories seeking to develop novel sorbents or colorimetric metal sensors can use this compound as a synthon or directly immobilize it onto cellulose or polymer supports to create selective chelating phases for transition and heavy metals. The presence of a second hydroxyl group (on the phenyl ring) may offer additional anchoring or cross-linking possibilities not available with Sudan I.

Reference Standard for Spectrophotometric and Chromatographic Method Calibration

Given its distinct UV-visible absorption profile (expected λmax in the 470–490 nm region in methanol/chloroform for related azo dyes) and exact mass , 1-(4-hydroxyphenylazo)-2-naphthol is suitable as a calibration standard in both spectrophotometric and mass spectrometric assays. Its purity, when sourced from reputable vendors, supports quantitative analysis in food safety, environmental monitoring, and forensic toxicology.

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